molecular formula C8H8ClNO2 B180735 (7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol CAS No. 174469-04-6

(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol

Cat. No.: B180735
CAS No.: 174469-04-6
M. Wt: 185.61 g/mol
InChI Key: REMOMHARFSPPEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with an epoxide, followed by cyclization to form the furo[2,3-c]pyridine ring system . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. These functional groups allow for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

(7-chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-8-7-6(1-2-10-8)5(3-11)4-12-7/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMOMHARFSPPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=NC=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599337
Record name (7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174469-04-6
Record name (7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Reactant of Route 2
(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Reactant of Route 3
(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Reactant of Route 4
(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Reactant of Route 5
(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Reactant of Route 6
(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol

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